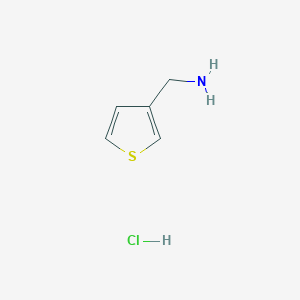

Thiophen-3-ylmethanamine hydrochloride

Description

Properties

IUPAC Name |

thiophen-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWJIHMNGIOCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115132-84-8 | |

| Record name | 115132-84-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiophen-3-ylmethanamine hydrochloride chemical properties

An In-Depth Technical Guide to Thiophen-3-ylmethanamine Hydrochloride: Properties, Applications, and Experimental Protocols

Abstract

Thiophen-3-ylmethanamine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a primary amine tethered to the 3-position of a thiophene ring, offers a versatile platform for the construction of complex molecular architectures. The thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a phenyl ring while possessing distinct electronic properties.[1][2] This guide provides a comprehensive technical overview of Thiophen-3-ylmethanamine hydrochloride, detailing its physicochemical properties, spectroscopic signature, chemical reactivity, and applications. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimental design. Thiophen-3-ylmethanamine hydrochloride is typically supplied as a stable, off-white solid, but its hygroscopic nature necessitates careful handling and storage.[3]

Chemical and Physical Properties

The key physicochemical data for Thiophen-3-ylmethanamine hydrochloride are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 115132-84-8 | [4][5][6] |

| Molecular Formula | C₅H₈ClNS | [4][5] |

| Molecular Weight | 149.64 g/mol | [4][5] |

| Appearance | Off-white to light-colored solid | [3] |

| Purity | Typically ≥98% | [4][7] |

| Boiling Point | ~187 °C at 760 mmHg | |

| Solubility | Water soluble | [3] |

| Storage | Store at room temperature under an inert atmosphere. Keep container tightly sealed due to its hygroscopic nature. | [3][4] |

Spectroscopic Analysis (Predicted)

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton spectrum is expected to be highly characteristic. The three protons on the thiophene ring will appear in the aromatic region (typically δ 7.0-7.6 ppm), exhibiting a coupling pattern indicative of 3-substitution. The methylene protons (-CH₂-) adjacent to the amine will likely appear as a singlet or a broad singlet around δ 4.0-4.3 ppm. The ammonium protons (-NH₃⁺) would present as a broad signal, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show four distinct signals for the thiophene ring carbons (typically δ 120-145 ppm) and one signal for the aliphatic methylene carbon (-CH₂-) around δ 40-45 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by stretches from the ammonium group. Key expected absorption bands include:

-

~2800-3100 cm⁻¹ (broad, strong): N-H stretching of the primary ammonium salt.

-

~1600 & ~1500 cm⁻¹ (medium): N-H bending vibrations.

-

~1400-1450 cm⁻¹ (medium): C=C stretching from the thiophene ring.

Mass Spectrometry (MS): Under Electron Impact (EI) or Electrospray Ionization (ESI), the mass spectrum would show the molecular ion for the free base (C₅H₇NS) at m/z ≈ 113.1.

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic value of Thiophen-3-ylmethanamine hydrochloride lies in the predictable reactivity of its primary amine. This functional group serves as a potent nucleophile and a handle for introducing the thiophene-3-methyl scaffold into larger molecules.

Core Synthetic Transformations

-

Amide Bond Formation: This is the most common application. The amine readily couples with activated carboxylic acids (e.g., acid chlorides) or with carboxylic acids in the presence of coupling reagents (e.g., EDC, HATU) to form robust amide linkages. This reaction is fundamental to the synthesis of a vast array of pharmaceuticals.[10]

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, providing a straightforward method for N-alkylation.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling conditions can be employed to form N-aryl bonds, connecting the thiophene moiety to other aromatic systems.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in medicinal chemistry.

Caption: Key synthetic transformations of Thiophen-3-ylmethanamine.

Part 3: Applications in Research and Development

The thiophene ring system is a privileged scaffold in drug discovery, and Thiophen-3-ylmethanamine hydrochloride provides direct access to this important chemical space.

-

Antiviral Drug Discovery: The N-[(thiophen-3-yl)methyl]amino unit has been identified as a critical component in a new class of influenza A virus inhibitors.[10] These compounds function by targeting the hemagglutinin (HA)-mediated fusion process, preventing the virus from entering host cells. The specific geometry and electronic nature of the thiophene ring are crucial for potent binding and inhibitory activity.[10]

-

Anticonvulsant and CNS Agents: Thiophene-containing structures are frequently explored for activity in the central nervous system (CNS). For instance, derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have shown potent antiseizure and antinociceptive properties, with a likely mechanism involving the modulation of voltage-sensitive sodium channels.[11] Thiophen-3-ylmethanamine hydrochloride serves as an ideal starting point for creating analogous structures.

-

Anticancer Therapeutics: Many kinase inhibitors and apoptosis modulators incorporate a thiophene ring to optimize ligand-receptor binding interactions.[1] The planarity and polar surface area contributions of the thiophene ring can be fine-tuned by substitution, making building blocks like this amine highly valuable in lead optimization campaigns.

Part 4: Experimental Protocols and Safe Handling

Trustworthiness in synthesis is achieved through robust, reproducible protocols and an unwavering commitment to safety.

Representative Protocol: Synthesis of N-[(Thiophen-3-yl)methyl]benzamide

This protocol describes a standard amide coupling reaction, a cornerstone of this reagent's application.

Materials:

-

Thiophen-3-ylmethanamine hydrochloride (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Thiophen-3-ylmethanamine hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add the base (TEA or DIPEA, 2.5 eq) dropwise to the stirred suspension. Allow the mixture to stir for 10-15 minutes to neutralize the hydrochloride salt and liberate the free amine.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the reaction mixture. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent side product formation.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Self-Validation: The washes remove excess base, unreacted starting materials, and salts, ensuring the purity of the crude product.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Workflow for a standard amide coupling reaction.

Safety and Handling

Adherence to safety protocols is non-negotiable. Thiophen-3-ylmethanamine hydrochloride presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[12] |

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[3]

-

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container must be kept tightly closed to prevent moisture absorption.[3]

Conclusion

Thiophen-3-ylmethanamine hydrochloride is more than a simple reagent; it is an enabling tool for innovation in the chemical sciences. Its straightforward reactivity, combined with the proven biological significance of its core scaffold, ensures its continued relevance in both academic research and industrial drug development. By understanding its properties, mastering its handling, and leveraging its synthetic potential, researchers are well-equipped to construct the next generation of functional molecules.

References

-

Thiophen-3-ylmethanamine hydrochloride, min 98%, 1 gram. (n.d.). LabAlley. Retrieved from [Link]

-

C-THIOPHEN-3-YL-METHYLAMINE HYDROCHLORIDE. (n.d.). ChemBK. Retrieved from [Link]

-

Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

-

Thiophen-3-amine hydrochloride | C4H6ClNS. (n.d.). PubChem. Retrieved from [Link]

-

Iovine, V., et al. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. National Institutes of Health (NIH). Retrieved from [Link]

-

Thiophen-3-ylmethanamine CAS NO.27757-86-4. (n.d.). LookChem. Retrieved from [Link]

-

2-(Thiophen-3-yl)ethan-1-amine hydrochloride | C6H10ClNS. (n.d.). PubChem. Retrieved from [Link]

-

Kumar, R., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Retrieved from [Link]

-

Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Thiophen-3-ylmethanamine hydrochloride | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. Thiophen-3-ylMethanaMine hydrochloride, CasNo.115132-84-8 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. angenechemical.com [angenechemical.com]

Thiophen-3-ylmethanamine hydrochloride molecular weight

An In-Depth Technical Guide to the Molecular Weight of Thiophen-3-ylmethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of Thiophen-3-ylmethanamine hydrochloride (CAS No: 115132-84-8), a critical building block in modern pharmaceutical research and drug development. The primary focus of this document is the precise determination and verification of its molecular weight. We will delve into the theoretical calculations, present detailed, field-proven experimental protocols for mass spectrometry and elemental analysis, and discuss the interpretation of the resulting data. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to characterize this and similar chemical entities, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Significance of a Thiophene Building Block

Thiophene and its derivatives are foundational heterocyclic compounds in medicinal chemistry, recognized for their electron-rich nature and bioisosteric properties that facilitate interactions with diverse biological targets.[1] Thiophen-3-ylmethanamine hydrochloride, in particular, serves as a key intermediate and versatile building block in the synthesis of novel therapeutic agents, including potential influenza virus fusion inhibitors and components for protein degraders.[2][3] The precise molecular weight of such a precursor is not merely a physical constant; it is the cornerstone of all quantitative aspects of research and development. Accurate molecular weight is indispensable for calculating reaction stoichiometry, ensuring purity, fulfilling regulatory requirements, and ultimately, guaranteeing the identity of the synthesized compound.

Core Physicochemical Properties

The foundational identity of Thiophen-3-ylmethanamine hydrochloride is defined by its molecular formula and the corresponding molecular weight. These values are the theoretical benchmarks against which all experimental data must be validated.

| Property | Value | Source |

| Chemical Name | Thiophen-3-ylmethanamine hydrochloride | [2] |

| CAS Number | 115132-84-8 | [2][4] |

| Molecular Formula | C₅H₈ClNS | [2][5] |

| Molecular Weight | 149.64 g/mol | [2][5] |

| Synonyms | (Thiophen-3-yl)methylammonium chloride | [6] |

| Typical Purity | ≥98% | [2] |

Methodologies for Molecular Weight Verification

While the theoretical molecular weight is calculated from the molecular formula, experimental verification is essential to confirm the identity and purity of a sample. The two primary, complementary techniques for this purpose are Mass Spectrometry and Elemental Analysis.

-

Mass Spectrometry (MS): This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like Thiophen-3-ylmethanamine hydrochloride, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to observe the molecular ion with minimal fragmentation, directly confirming the molecular mass of the free base.

-

Elemental Analysis (EA): This technique, often referred to as CHNX analysis, determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (in this case, sulfur and chlorine).[7] The resulting percentage composition is used to derive the empirical formula, which, when combined with the molecular weight from MS, confirms the molecular formula.[8][9][10]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 115132-84-8|Thiophen-3-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. Thiophen-3-ylmethanamine hydrochloride | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]

- 6. 3-Thiophenemethanamine | CymitQuimica [cymitquimica.com]

- 7. Elemental analysis - Wikipedia [en.wikipedia.org]

- 8. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 9. ck12.org [ck12.org]

- 10. quora.com [quora.com]

The Definitive Guide to the Structural Elucidation of Thiophen-3-ylmethanamine Hydrochloride

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Framework of Pharmaceutical Innovation

In the landscape of modern drug discovery and development, the precise characterization of molecular architecture is not merely a procedural step but the very bedrock of innovation. Small heterocyclic molecules, such as Thiophen-3-ylmethanamine hydrochloride, are the unsung heroes in the synthesis of a vast array of pharmacologically active agents. Their structural integrity dictates their reactivity, bioavailability, and ultimately, their therapeutic efficacy. This guide is crafted from a Senior Application Scientist's perspective, blending rigorous scientific principles with field-tested insights to provide a comprehensive, practical framework for the structural elucidation of Thiophen-3-ylmethanamine hydrochloride. Herein, we eschew rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world process of scientific inquiry. Every protocol is presented as a self-validating system, ensuring that each piece of evidence corroborates the next, culminating in an unassailable structural assignment.

Introduction: The Significance of Thiophen-3-ylmethanamine Hydrochloride

Thiophen-3-ylmethanamine hydrochloride is a key building block in medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring, often introduced into drug candidates to modulate their physicochemical properties and biological activity. The methanamine hydrochloride group enhances aqueous solubility, a crucial factor for drug delivery and formulation. Given its role as a foundational precursor, an unambiguous determination of its structure is paramount to ensure the quality, safety, and efficacy of the resulting pharmaceutical products.

This guide will walk you through a multi-technique approach to structural elucidation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

The Analytical Workflow: A Symphony of Spectroscopic Techniques

The structural elucidation of a molecule like Thiophen-3-ylmethanamine hydrochloride is a puzzle where each spectroscopic technique provides a unique set of clues. Our approach is systematic, beginning with non-destructive techniques that provide the foundational framework of the molecule and progressing to more detailed and definitive methods.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Functional Groups

FTIR spectroscopy is our first port of call. It is a rapid, non-destructive technique that provides information about the functional groups present in the molecule. For Thiophen-3-ylmethanamine hydrochloride, we expect to see characteristic absorptions for the amine hydrochloride, the methylene group, and the thiophene ring.

Expected FTIR Spectral Features:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | C-H stretch (thiophene ring) | Characteristic for aromatic C-H bonds.[1] |

| ~2950-2850 | Medium | C-H stretch (methylene) | Aliphatic C-H stretching vibrations. |

| ~2800-2000 | Broad, Strong | N-H stretch (primary amine salt) | The broadness is due to hydrogen bonding in the solid state. This is a hallmark of an amine salt.[2] |

| ~1620-1560 | Medium | N-H bend (primary amine salt) | Asymmetric bending of the -NH3+ group.[2] |

| ~1550-1500 | Medium | N-H bend (primary amine salt) | Symmetric bending of the -NH3+ group.[2] |

| ~1450-1400 | Medium | C=C stretch (thiophene ring) | Aromatic ring stretching vibrations.[1] |

| ~850-700 | Strong | C-H out-of-plane bend (thiophene ring) | The exact position can indicate the substitution pattern of the thiophene ring.[1] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol.

-

Background Scan: Record a background spectrum to account for atmospheric CO2 and water vapor.

-

Sample Application: Place a small amount of the solid Thiophen-3-ylmethanamine hydrochloride sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16 to 32 scans in the range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and normalize the spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the free base and its fragmentation pattern, which can be used to piece together the structure. For Thiophen-3-ylmethanamine hydrochloride, we would expect to see the molecular ion of the free base, Thiophen-3-ylmethanamine.

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity | Proposed Fragment | Rationale |

| 113 | High | [C5H7NS]⁺ | Molecular ion of the free base. |

| 112 | Moderate | [C5H6NS]⁺ | Loss of a hydrogen radical. |

| 96 | Moderate | [C4H4S]⁺ | Loss of the aminomethyl radical. |

| 84 | High | [C4H4S]⁺ | Thiophene radical cation, a common fragment. |

| 30 | High | [CH4N]⁺ | Aminomethyl cation. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of Thiophen-3-ylmethanamine hydrochloride in a volatile solvent like methanol. The hydrochloride salt will likely dissociate in the heated injection port of the GC, allowing the free amine to be analyzed.

-

GC Separation: Inject the sample into the GC. The free amine will be separated from the solvent and any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments will allow us to map out the complete carbon and proton framework of Thiophen-3-ylmethanamine hydrochloride.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Spectral Data (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7 | Doublet | 1H | H5 | The proton at position 5 is coupled to H4. |

| ~7.5 | Doublet of doublets | 1H | H2 | The proton at position 2 is coupled to H4 and H5. |

| ~7.3 | Doublet | 1H | H4 | The proton at position 4 is coupled to H5 and H2. |

| ~4.3 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the thiophene ring and the ammonium group. |

| 4.9 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium group, which will exchange with D₂O over time. |

Note: Chemical shifts are highly dependent on the solvent and concentration. The use of D₂O as a solvent will result in the exchange of the acidic -NH₃⁺ protons, causing this signal to diminish or disappear over time.

¹³C NMR and DEPT Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum, often run with proton decoupling, will show a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectral Data (in D₂O):

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~135 | No signal | C3 | Quaternary carbon attached to the methylene group. |

| ~129 | Positive | C5 | Aromatic CH. |

| ~127 | Positive | C2 | Aromatic CH. |

| ~124 | Positive | C4 | Aromatic CH. |

| ~40 | Negative | -CH₂- | Methylene carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Thiophen-3-ylmethanamine hydrochloride and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard like DSS or TMS.

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typically, 16 to 32 scans are sufficient.[3]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[3]

-

DEPT Acquisition: Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition: Perform COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the internal standard.

X-Ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide a wealth of information about connectivity and functional groups, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal (ideally >0.1 mm in all dimensions).[4]

-

Solvent Screening: Test a variety of solvents and solvent mixtures (e.g., ethanol/water, methanol/ether) to find conditions where the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly and undisturbed.[5]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.[6]

-

-

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (to minimize thermal motion). The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. A molecular model is then built into this map and refined against the experimental data to obtain the final crystal structure.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of Thiophen-3-ylmethanamine hydrochloride is a convergent process. The functional groups identified by FTIR are consistent with the molecular formula determined by mass spectrometry. The ¹H and ¹³C NMR spectra, along with 2D correlation experiments, provide a detailed map of the proton and carbon skeletons, which is in complete agreement with the proposed structure. Finally, X-ray crystallography offers the definitive, three-dimensional confirmation of the molecular architecture. By following this systematic and self-validating workflow, researchers can confidently and unequivocally determine the structure of this important pharmaceutical building block, ensuring the integrity and quality of their subsequent research and development endeavors.

References

-

Romero, B., et al. (2024). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy. Retrieved from [Link]

- Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.

-

Marvin, C. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

University College London. Sample Preparation for NMR. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

-

Harvard University. Mass Spectrometry Sample Preparation. Retrieved from [Link]

-

Creative BioMart. X-ray Crystallography. Retrieved from [Link]

Sources

Introduction: The Structural Significance of Thiophen-3-ylmethanamine Hydrochloride

An In-depth Technical Guide to the Spectroscopic Profile of Thiophen-3-ylmethanamine Hydrochloride

Thiophen-3-ylmethanamine hydrochloride is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a privileged scaffold in drug discovery, known for its presence in numerous pharmacologically active molecules.[1] Thiophene derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2] The structural motif of a 3-substituted thiophene, in particular, offers a precise vector for molecular elaboration.

This guide provides a comprehensive analysis of the expected spectroscopic signature of Thiophen-3-ylmethanamine hydrochloride (CAS: 115132-84-8). As direct, published spectra for this specific salt are not consistently available in peer-reviewed literature, this document leverages foundational spectroscopic principles and data from closely related thiophene analogs to construct a predictive and highly accurate characterization framework. This approach, rooted in extensive field experience, is designed to empower researchers in confirming the identity, purity, and structural integrity of this vital synthetic intermediate.

The molecular structure consists of a thiophene ring substituted at the 3-position with a methanamine group, which is protonated to form the hydrochloride salt. This structure dictates a unique and identifiable pattern across various spectroscopic techniques.

Caption: Molecular Structure of Thiophen-3-ylmethanamine Hydrochloride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Thiophen-3-ylmethanamine hydrochloride, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the thiophene ring protons and the aminomethyl protons. The choice of solvent is critical; due to the salt's solubility and the need to observe the amine protons, Deuterium Oxide (D₂O) or DMSO-d₆ are appropriate choices. In D₂O, the acidic NH₃⁺ protons will exchange with the solvent and may not be visible. In DMSO-d₆, they should appear as a broad singlet.

Causality of Chemical Shifts:

-

Thiophene Protons (H2, H4, H5): These protons appear in the aromatic region. H2 is typically the most deshielded due to its proximity to the sulfur atom and its position adjacent to the substituted carbon. H5 will be slightly more shielded than H2. H4, situated between two other protons, will appear at a different shift and show coupling to both.

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing ammonium group and the thiophene ring, placing their signal in the range of 3.8-4.2 ppm.

-

Ammonium Protons (-NH₃⁺): In a non-exchanging solvent like DMSO-d₆, these protons would appear as a broad signal significantly downfield (e.g., 8.0-9.0 ppm) due to the positive charge on the nitrogen.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| ~8.5 | broad singlet | - | 3H | -NH₃⁺ |

| ~7.6 | dd | J = 2.8, 1.2 Hz | 1H | Thiophene H2 |

| ~7.5 | dd | J = 5.0, 2.8 Hz | 1H | Thiophene H5 |

| ~7.2 | dd | J = 5.0, 1.2 Hz | 1H | Thiophene H4 |

| ~4.1 | s | - | 2H | -CH₂- |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon backbone, showing five distinct signals.

Causality of Chemical Shifts:

-

Thiophene Carbons: The carbon atoms of the thiophene ring will resonate in the aromatic region (~120-140 ppm). The carbon atom bearing the substituent (C3) will be a quaternary carbon and may have a lower intensity. The C2 and C5 carbons, adjacent to the sulfur, will have characteristic shifts.

-

Methylene Carbon (-CH₂-): This aliphatic carbon, attached to the nitrogen and the aromatic ring, will appear in the 40-50 ppm range.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100.6 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~138 | Thiophene C3 |

| ~129 | Thiophene C5 |

| ~127 | Thiophene C2 |

| ~124 | Thiophene C4 |

| ~42 | -CH₂- |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of its bonds.

Key Vibrational Modes:

-

N-H Stretching: The most prominent feature for this hydrochloride salt will be a very broad and strong absorption band from approximately 2500 to 3200 cm⁻¹. This is characteristic of the N-H stretching vibrations in an ammonium (R-NH₃⁺) salt.

-

C-H Stretching: Aromatic C-H stretching from the thiophene ring will appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1400-1600 cm⁻¹ region.[3]

-

C-S Stretching: The C-S bond within the thiophene ring typically produces weak to medium absorptions in the 600-800 cm⁻¹ range.[4]

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-2500 | Strong, Broad | N-H stretch (ammonium salt) |

| ~3100 | Medium-Weak | C-H stretch (aromatic) |

| ~2950 | Medium-Weak | C-H stretch (aliphatic) |

| ~1550 | Medium | C=C stretch (thiophene ring) |

| ~1450 | Medium | CH₂ bend (scissoring) |

| ~750 | Medium | C-S stretch (thiophene ring) |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure. For this analysis, Electrospray Ionization (ESI) in positive ion mode is ideal, as it will readily detect the protonated free base.

The molecular formula of the free base is C₅H₇NS, with a monoisotopic mass of 113.03 Da. As a hydrochloride salt, the compound will dissociate in the ESI source, and the detected species will be the protonated free base, [M+H]⁺.

Calculated Mass:

-

Molecular Formula (Free Base): C₅H₇NS

-

Exact Mass: 113.030 g/mol

-

Expected Ion [M+H]⁺: 114.037 m/z

Plausible Fragmentation Pathway: The primary fragmentation event is often the loss of the amino group or cleavage of the bond between the methylene group and the thiophene ring. The most stable fragment is typically the tropylium-like thienylmethyl cation.

Caption: Primary Fragmentation Pathway in ESI-MS.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| Technique | Parameter | Predicted Value (m/z) |

|---|---|---|

| HRMS (ESI+) | Calculated m/z for [C₅H₇NS + H]⁺ | 114.0372 |

| MS/MS | Primary Fragment Ion | 97.0157 ([C₅H₅S]⁺) |

Part 4: Experimental Protocols & Workflow

To ensure data integrity, the following standardized protocols should be employed. These methods include self-validating checks to guarantee accuracy and reproducibility.

Overall Analytical Workflow

Caption: Standard Analytical Workflow for Compound Characterization.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Protocol 2: IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder.

-

Pellet Pressing: Use a hydraulic press to form a transparent or translucent pellet from the powder.

-

Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol/water with 0.1% formic acid to facilitate ionization.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

MS/MS Analysis (Optional): To confirm fragmentation, perform a product ion scan by selecting the predicted [M+H]⁺ ion (m/z 114.04) in the first mass analyzer and scanning for its fragments in the second.

Part 5: Safety and Handling

Proper handling of Thiophen-3-ylmethanamine hydrochloride is crucial for laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes skin irritation (Category 2).[5] It may also cause respiratory irritation.

-

Precautions for Safe Handling: Avoid contact with skin and eyes.[5][6] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Avoid the formation of dust and aerosols.[5]

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] The compound may be hygroscopic (absorbs moisture from the air).

Conclusion

The spectroscopic profile of Thiophen-3-ylmethanamine hydrochloride is distinct and can be fully characterized using a combination of NMR, IR, and MS techniques. The predicted data in this guide, based on established chemical principles and analysis of related structures, provides a robust framework for researchers to verify the identity and purity of their material. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reliable data, which is the cornerstone of reproducible scientific research and development.

References

-

Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). ResearchGate. [Link]

-

Safety Data Sheet - Thiophen-3-ylmethanamine hydrochloride. (2021). Angene Chemical. [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). National Institutes of Health (NIH). [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Research Square. [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. [Link]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. angenechemical.com [angenechemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the NMR Analysis of Thiophen-3-ylmethanamine hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of Thiophen-3-ylmethanamine hydrochloride (CAS 115132-84-8). As a critical building block in medicinal chemistry, particularly for developing novel therapeutics such as influenza virus inhibitors and protein degraders, rigorous structural confirmation is paramount.[1][2] This document moves beyond a simple recitation of steps, offering a rationale-driven approach to experimental design, spectral interpretation, and data validation, reflecting field-proven laboratory practices.

Part 1: Foundational Principles & Molecular Structure

Thiophen-3-ylmethanamine hydrochloride is composed of a 3-substituted thiophene ring and a protonated aminomethyl side chain. A successful NMR analysis hinges on understanding the distinct features of these two components. The protonation of the amine group to form a hydrochloride salt is a key consideration, as it significantly influences solubility and the behavior of exchangeable protons.[1]

The primary objective of the analysis is to confirm the molecular structure by verifying the presence and connectivity of every unique proton and carbon environment.

Key Structural Features for NMR Interrogation:

-

Thiophene Ring: A five-membered aromatic heterocycle with three distinct protons (H2, H4, H5) and four unique carbons (C2, C3, C4, C5). The electronic properties and coupling relationships of these nuclei provide a unique spectral signature.

-

Aliphatic Linker: A methylene (-CH₂-) bridge connecting the thiophene ring to the amine.

-

Ammonium Group: A protonated primary amine (-NH₃⁺) whose protons are labile and require specific analytical conditions to be observed.

Below is the annotated structure of Thiophen-3-ylmethanamine hydrochloride, which will serve as our reference for spectral assignment.

Caption: Labeled structure of Thiophen-3-ylmethanamine hydrochloride.

Part 2: Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is dictated by the experimental setup. The following protocol is designed to be self-validating, ensuring that choices made during sample preparation are optimal for observing all relevant structural features.

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology

-

Solvent Selection (The Critical Choice):

-

Primary Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Causality: As a polar aprotic solvent, DMSO-d₆ readily dissolves the hydrochloride salt. Crucially, it lacks exchangeable deuterium atoms, which minimizes the rate of proton exchange.[3] This allows for the observation of the labile -NH₃⁺ protons, which typically appear as a broad signal. The residual water peak in DMSO-d₆ appears around 3.3 ppm.[4]

-

-

Secondary/Confirmatory Solvent: Deuterium Oxide (D₂O).

-

Causality: D₂O is an excellent solvent for hydrochloride salts. However, it is a protic solvent. The acidic protons of the -NH₃⁺ group will rapidly exchange with the deuterium atoms of the solvent, causing the -NH₃⁺ signal to disappear from the ¹H NMR spectrum.[3] This phenomenon is not a failure but a powerful confirmatory tool: acquiring a spectrum in DMSO-d₆ (where the -NH₃⁺ peak is visible) and another in D₂O (where it is absent) unequivocally identifies the ammonium protons.

-

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Thiophen-3-ylmethanamine hydrochloride.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the clear solution to a 5 mm NMR tube.

-

-

Instrumental Setup & Acquisition:

-

Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[5]

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire 16 to 32 scans for a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds between scans.[5]

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds to ensure proper relaxation of all carbon nuclei.[5]

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift axis. Use the residual solvent peak as a secondary reference (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6]

-

For the ¹H spectrum, integrate all signals to determine the relative proton ratios.

-

Part 3: Predictive Spectral Interpretation

While an experimental spectrum is definitive, a predictive analysis based on known substituent effects on the thiophene ring provides a powerful template for what to expect. The following predictions are based on data from analogous 3-substituted thiophenes.[5][7]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

Caption: Decision tree for interpreting the ¹H NMR spectrum.

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Coupling Constants (J) |

| -NH₃⁺ (H7) | > 8.0 | Broad singlet | 3H | The positive charge deshields these protons significantly. Broadness is due to quadrupolar relaxation and chemical exchange.[4] This signal will disappear upon D₂O exchange. |

| H2 | ~7.6 - 7.8 | Doublet of doublets (dd) | 1H | Located ortho to the sulfur and meta to the electron-withdrawing side chain. Coupled to H5 (³JH2-H5 ≈ 3 Hz) and H4 (⁴JH2-H4 ≈ 1.5 Hz). |

| H5 | ~7.5 - 7.7 | Doublet of doublets (dd) | 1H | Located ortho to the sulfur. Coupled to H2 (³JH5-H2 ≈ 3 Hz) and H4 (³JH5-H4 ≈ 5 Hz). |

| H4 | ~7.2 - 7.4 | Doublet of doublets (dd) | 1H | Located meta to the sulfur. Coupled to H5 (³JH4-H5 ≈ 5 Hz) and H2 (⁴JH4-H2 ≈ 1.5 Hz). |

| -CH₂- (H6) | ~4.0 - 4.3 | Singlet | 2H | Deshielded by both the adjacent aromatic ring and the electron-withdrawing -NH₃⁺ group.[1] May appear as a triplet if coupling to -NH₃⁺ is resolved, but often a singlet due to exchange. |

Predicted ¹³C NMR Spectrum (Proton-Decoupled, in DMSO-d₆)

| Carbon Label | Predicted Shift (δ, ppm) | Rationale |

| C2 | ~127 - 130 | Aromatic CH carbon adjacent to sulfur. |

| C5 | ~126 - 129 | Aromatic CH carbon adjacent to sulfur. |

| C4 | ~122 - 125 | Aromatic CH carbon. |

| C3 | ~140 - 143 | Quaternary carbon attached to the side chain, expected to be the most downfield of the ring carbons. |

| -CH₂- (C6) | ~38 - 42 | Aliphatic carbon deshielded by the adjacent ring and nitrogen atom. |

Part 4: Advanced Data Validation & Troubleshooting

-

Confirming Connectivity: If assignments are ambiguous, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the H2-H4-H5 spin system in the thiophene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments (e.g., H2 with C2, H4 with C4, H5 with C5, and H6 with C6).

-

-

Troubleshooting Poor Resolution: If peaks in the aromatic region are broad or poorly resolved, it may be due to suboptimal shimming. Re-shimming the instrument is recommended.

-

Verifying the Salt Form: The most direct evidence of the hydrochloride salt is the observation of the broad -NH₃⁺ peak downfield in the ¹H spectrum (in DMSO-d₆) and its disappearance in D₂O. A downfield shift in the adjacent -CH₂- carbons (C6) in the ¹³C spectrum compared to the free base is also strong evidence.[3]

References

A comprehensive list of references is provided below to support the protocols and mechanistic claims made within this guide.

- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.

-

Oxford Academic. (1983). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]

-

Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. [Link]

- BenchChem. (2025).

-

National Center for Biotechnology Information. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PubMed Central. [Link]

-

ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

-

Chemistry Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of Thiophen-3-ylmethanamine Hydrochloride

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of Thiophen-3-ylmethanamine hydrochloride (C₅H₈ClNS). As a crucial building block in pharmaceutical synthesis, understanding its spectral characteristics is paramount for identity confirmation, purity assessment, and quality control.[1][2][3][4] This document will delve into the theoretical underpinnings of the vibrational modes of the thiophene ring and the primary amine hydrochloride group, present a detailed interpretation of the compound's IR spectrum, and offer a field-proven protocol for acquiring high-quality spectral data using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. The insights provided herein are designed to empower researchers and drug development professionals in their analytical endeavors.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

Thiophen-3-ylmethanamine hydrochloride is a key intermediate in the synthesis of various biologically active molecules.[2] Its structural integrity is a critical determinant of the efficacy and safety of the final drug product. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly specific method for the molecular fingerprinting of such compounds. By probing the vibrational modes of chemical bonds, IR spectroscopy provides invaluable information about the functional groups present in a molecule.[5] This guide will focus on elucidating the IR spectral features of Thiophen-3-ylmethanamine hydrochloride, enabling its unambiguous identification and characterization.

Molecular Structure and Predicted Vibrational Modes

Thiophen-3-ylmethanamine hydrochloride possesses two key structural motifs that dominate its IR spectrum: the thiophene ring and the primary amine hydrochloride group.

-

The Thiophene Ring: This five-membered aromatic heterocycle exhibits a series of characteristic vibrations.[6][7][8] These include C-H stretching, C=C and C-C ring stretching, in-plane and out-of-plane C-H bending, and C-S stretching modes.[7][8][9] The substitution at the 3-position influences the exact frequencies and intensities of these bands.

-

The Primary Amine Hydrochloride (-CH₂-NH₃⁺Cl⁻): The protonation of the primary amine to form the ammonium salt significantly alters its vibrational characteristics. The N-H stretching vibrations of the -NH₃⁺ group appear as a broad, complex series of bands, a hallmark of amine salts.[10] Additionally, N-H bending (scissoring and wagging) and C-N stretching vibrations are expected.[11]

Interpreting the Infrared Spectrum of Thiophen-3-ylmethanamine Hydrochloride

While a definitive, publicly available IR spectrum for Thiophen-3-ylmethanamine hydrochloride is not readily found in databases like NIST or SDBS, its spectrum can be reliably predicted and interpreted based on the well-established vibrational frequencies of its constituent functional groups.[12][13][14][15][16][17] The following table summarizes the expected characteristic absorption bands.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100 - 3000 | Aromatic C-H Stretching | Thiophene Ring | Medium to Weak |

| ~3000 - 2800 | Aliphatic C-H Stretching | -CH₂- | Medium |

| ~3000 - 2400 | N-H Stretching (asymmetric and symmetric) | Primary Amine Hydrochloride (-NH₃⁺) | Strong, Broad |

| ~1620 - 1580 | N-H Bending (asymmetric) | Primary Amine Hydrochloride (-NH₃⁺) | Medium |

| ~1550 - 1400 | C=C and C-C Ring Stretching | Thiophene Ring | Medium to Strong |

| ~1450 | CH₂ Scissoring | -CH₂- | Medium |

| ~1250 - 1020 | C-N Stretching | Aliphatic Amine | Medium to Weak |

| ~900 - 650 | C-H Out-of-Plane Bending | Thiophene Ring | Strong |

| ~700 | C-S Stretching | Thiophene Ring | Weak to Medium |

Key Interpretive Insights:

-

The -NH₃⁺ Stretch: The most prominent feature will be the very broad and strong absorption in the 3000-2400 cm⁻¹ region, characteristic of the N-H stretching vibrations in an amine hydrochloride.[10] This broadness is due to extensive hydrogen bonding in the solid state.

-

Thiophene Fingerprint: The region between 1600 cm⁻¹ and 650 cm⁻¹ will contain a series of sharp bands that constitute the "fingerprint" of the 3-substituted thiophene ring.[6] The C-H out-of-plane bending bands are particularly useful for confirming the substitution pattern.

-

Distinguishing from the Free Amine: The presence of the broad -NH₃⁺ stretching band and the absence of the characteristic pair of sharper N-H stretching bands around 3400-3300 cm⁻¹ confirms the hydrochloride salt form over the free primary amine.[11][18][19][20]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like Thiophen-3-ylmethanamine hydrochloride due to its minimal sample preparation and high reproducibility.[21][22][23]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a diamond or zinc selenide crystal

Step-by-Step Methodology:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is impeccably clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to fully evaporate.

-

Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the Thiophen-3-ylmethanamine hydrochloride powder onto the center of the ATR crystal.[24]

-

Lower the press arm to apply consistent pressure to the sample, ensuring intimate contact between the powder and the crystal surface.[21][25] Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be automatically ratioed against the background, yielding a clean absorbance or transmittance spectrum.

-

Perform peak picking to identify the exact wavenumbers of the absorption maxima.

-

Compare the obtained spectrum with the expected vibrational modes outlined in the table above for structural confirmation.

-

Rationale for Experimental Choices:

-

ATR over KBr Pellets: ATR is chosen for its speed and simplicity, avoiding the laborious process of grinding and pressing KBr pellets, which can also introduce atmospheric moisture.[25]

-

Diamond ATR Crystal: A diamond crystal is robust and chemically inert, making it suitable for a wide range of samples.

-

Consistent Pressure: Applying consistent pressure ensures a reproducible effective path length of the IR beam into the sample, leading to more reliable and comparable spectra.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the IR spectral analysis of Thiophen-3-ylmethanamine hydrochloride.

Caption: Workflow for ATR-FTIR analysis of Thiophen-3-ylmethanamine hydrochloride.

Conclusion

The infrared spectrum of Thiophen-3-ylmethanamine hydrochloride is a powerful tool for its unambiguous identification and quality assessment. The key spectral features are the broad N-H stretching bands of the primary amine hydrochloride in the 3000-2400 cm⁻¹ region and the characteristic fingerprint bands of the 3-substituted thiophene ring below 1600 cm⁻¹. By following the detailed ATR-FTIR protocol provided, researchers and drug development professionals can confidently acquire and interpret high-quality spectra, ensuring the integrity of this vital pharmaceutical intermediate.

References

-

The Infrared Absorption Spectra of Thiophene Derivatives. (URL: [Link])

-

Research Article - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. (URL: [Link])

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (URL: [Link])

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. (URL: [Link])

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (URL: [Link])

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (URL: [Link])

-

Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (URL: [Link])

-

Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. (URL: [Link])

-

Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (URL: [Link])

-

Experimental and theoretical IR spectra of thiophene.... - ResearchGate. (URL: [Link])

-

Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field - ResearchGate. (URL: [Link])

-

C-THIOPHEN-3-YL-METHYLAMINE HYDROCHLORIDE - ChemBK. (URL: [Link])

-

N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - American Chemical Society. (URL: [Link])

-

Benzo[b]thiophene-3-ethylamine, alpha-methyl-, hydrochloride - the NIST WebBook. (URL: [Link])

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS - Canadian Science Publishing. (URL: [Link])

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (URL: [Link])

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL: [Link])

-

N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - NIH. (URL: [Link])

-

IR: amines. (URL: [Link])

-

Amine - Wikipedia. (URL: [Link])

-

Thiophen-3-ylMethanaMine hydrochloride - Shanghai chamflyer chemicals Co., Ltd(expird). (URL: [Link])

-

Methanamine, hydrochloride - the NIST WebBook. (URL: [Link])

-

Thiamine hydrochloride - the NIST WebBook. (URL: [Link])

-

IR spectroscopy for vibrational modes - DiVA portal. (URL: [Link])

-

Thiophene - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

AIST:Spectral Database for Organic Compounds,SDBS. (URL: [Link])

-

Infrared Spectroscopy - CDN. (URL: [Link])

-

Synthesis and Thermal Behaviour of Thiophene-Based Oxazine-Ring Substituted Benzoxazine Monomers & Polymers. (URL: [Link])

-

Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem. (URL: [Link])

-

Ethanamine,n,n-diethyl-, hydrochloride - the NIST WebBook. (URL: [Link])

-

IR : liquid film SDBS-IR-NIDA-63542. (URL: [Link])

-

Thiophene - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Thiophen-3-ylmethanamine hydrochloride | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. Thiophen-3-ylMethanaMine hydrochloride, CasNo.115132-84-8 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 5. diva-portal.org [diva-portal.org]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Benzo[b]thiophene-3-ethylamine, alpha-methyl-, hydrochloride [webbook.nist.gov]

- 13. Methanamine, hydrochloride [webbook.nist.gov]

- 14. Thiamine hydrochloride [webbook.nist.gov]

- 15. Thiophene [webbook.nist.gov]

- 16. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 17. Thiophene [webbook.nist.gov]

- 18. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 19. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. Amine - Wikipedia [en.wikipedia.org]

- 21. agilent.com [agilent.com]

- 22. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 23. jascoinc.com [jascoinc.com]

- 24. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 25. drawellanalytical.com [drawellanalytical.com]

Introduction: Elucidating the Structure of a Key Heterocyclic Building Block

An In-depth Technical Guide to the Mass Spectrometry of Thiophen-3-ylmethanamine Hydrochloride

Thiophen-3-ylmethanamine hydrochloride is a crucial heterocyclic building block in medicinal chemistry and drug development, serving as a precursor in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its structure, comprising a thiophene ring linked to a methanamine group, imparts specific physicochemical properties that are leveraged in the design of novel therapeutics. Accurate and unambiguous structural confirmation is paramount in the drug development pipeline, and mass spectrometry (MS) stands as the definitive analytical technique for this purpose.

This guide provides an in-depth exploration of the mass spectrometric behavior of Thiophen-3-ylmethanamine hydrochloride. We will delve into the core principles and practical applications of the two most pertinent MS techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). By understanding the predictable and diagnostic fragmentation patterns under each ionization regime, researchers can confidently identify this molecule, distinguish it from isomers, and characterize its presence in complex matrices. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to apply mass spectrometry for the structural elucidation of this important compound.

Core Molecular Properties

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Compound Name | Thiophen-3-ylmethanamine hydrochloride | [1][3] |

| CAS Number | 115132-84-8 | [1][3] |

| Molecular Formula | C₅H₈ClNS | [1][3] |

| Molecular Weight | 149.64 g/mol | [1][3] |

| Free Base Formula | C₅H₇NS | [4] |

| Free Base MW | 113.18 g/mol | [4] |

The hydrochloride salt form makes the compound polar and water-soluble. For GC-MS analysis, the free base is typically analyzed after volatilization in the hot injector, whereas for LC-MS, the compound is analyzed directly from a polar solvent system.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to induce ionization and extensive, reproducible fragmentation.[5][6] This fragmentation is highly valuable as it provides a structural fingerprint of the molecule.[7]

GC-MS Experimental Workflow

The logical flow for analyzing Thiophen-3-ylmethanamine via GC-MS involves sample preparation, chromatographic separation, ionization, and mass analysis.

Caption: GC-MS workflow for Thiophen-3-ylmethanamine analysis.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of Thiophen-3-ylmethanamine hydrochloride in methanol.

-

GC System: Agilent 7890A GC or equivalent.[8]

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector: Set to 250°C, splitless mode. The heat of the injector will volatilize the free base from the hydrochloride salt.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 70°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 5 minutes.[9]

-

MS System: Agilent 5975C MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV. Source temperature set to 230°C.

-

Mass Analyzer: Quadrupole operated in scan mode from m/z 25 to 200.

-

Data Acquisition: Acquire data and process using appropriate software.

EI Fragmentation Pattern: The Molecular Fingerprint

The fragmentation of Thiophen-3-ylmethanamine (free base, MW=113) under EI is governed by the stability of the resulting ions. The primary fragmentation pathway for primary amines is alpha-cleavage—the breaking of the bond beta to the nitrogen atom.[10]

-

Molecular Ion ([M]⁺˙): The molecular ion peak is expected at m/z 113 . Its odd mass is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[10]

-

Alpha-Cleavage (β-cleavage to N): The bond between the thiophene ring and the methylene carbon is cleaved. This is the most favorable pathway, leading to the formation of the [CH₂NH₂]⁺ ion at m/z 30 . This fragment is often the base peak in the mass spectra of simple primary amines.[10]

-

Thienylmethyl Cation Formation: Cleavage of the C-N bond results in the formation of a stable, resonance-stabilized thienylmethyl cation ([C₅H₅S]⁺ ) at m/z 97 . This is a highly characteristic and abundant fragment for this structure.

-

Ring Fragmentation: The thiophene ring itself can undergo fragmentation, often through the loss of a neutral CS (thiocarbonyl) molecule, which is characteristic of thiophene derivatives.[11]

Caption: Predicted EI fragmentation of Thiophen-3-ylmethanamine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

For many pharmaceutical applications, LC-MS is the preferred technique due to its applicability to polar, non-volatile compounds and its high sensitivity and selectivity.[12] Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[13][14] This preserves the molecular weight information. Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

LC-MS/MS Experimental Workflow

The process involves sample preparation in a suitable mobile phase, separation via reversed-phase chromatography, soft ionization, and subsequent fragmentation and detection.

Caption: LC-MS/MS workflow for Thiophen-3-ylmethanamine analysis.

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a 100 ng/mL solution of Thiophen-3-ylmethanamine hydrochloride in a 50:50 mixture of Mobile Phase A and B.

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent.[15]

-

Column: Zorbax Eclipse C18 (2.1 x 150 mm, 5 µm) or equivalent reversed-phase column.[16]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The formic acid is crucial as a proton source to facilitate efficient ESI+ ionization.[17]

-

Gradient: Start with 5% B, hold for 1 min. Ramp to 95% B over 5 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.3 mL/min.

-

MS System: Agilent 6470 Triple Quadrupole (TQ) or equivalent tandem mass spectrometer.[15]

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS Parameters: Capillary voltage: 3500 V; Gas Temperature: 300°C; Nebulizer Gas: 40 psi.

-

MS/MS Method:

-

MS1 Scan (Q1): Scan from m/z 50-200 to identify the precursor ion.

-

Product Ion Scan: Set Q1 to isolate the precursor ion m/z 114.0 ([M+H]⁺). Vary collision energy (e.g., 10-30 eV) in q2 to induce fragmentation. Set Q3 to scan for the resulting product ions from m/z 40 to 120.

-

ESI-MS/MS Fragmentation: Confirming Connectivity

In positive-ion ESI, the molecule is protonated, likely on the primary amine, to form the [M+H]⁺ ion at m/z 114 . When this precursor ion is fragmented via CID, the most facile and diagnostically significant fragmentation is the neutral loss of ammonia.

-

Precursor Ion ([M+H]⁺): The protonated molecule of the free base appears at m/z 114 . This is the ion that will be isolated in the first quadrupole for MS/MS analysis.

-